molecular formula C8H6ClN3O2 B6601512 methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate CAS No. 1824117-54-5

methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Cat. No.: B6601512
CAS No.: 1824117-54-5
M. Wt: 211.60 g/mol
InChI Key: UVGZKMVGQVQCEH-UHFFFAOYSA-N
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Description

Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS 1824117-54-5) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This solid compound has a molecular formula of C8H6ClN3O2 and a molecular weight of 211.60 g/mol . The structure features both a reactive chloro substituent and a methyl ester group, making it a versatile scaffold for further functionalization through various synthetic transformations, such as cross-coupling reactions and ester hydrolysis . This compound is part of the imidazo[1,2-b]pyridazine family, a class of nitrogen-containing heterocycles that are frequently explored in the development of novel pharmacologically active agents . While the specific biological profile of this exact molecule is a subject of ongoing research, analogs and closely related structures have demonstrated potent biological activities in high-throughput phenotypic screens. For instance, certain triazolopyridazine-based compounds have shown promising activity against Cryptosporidium parvum , a diarrheal pathogen, highlighting the potential of this chemotype in anti-parasitic drug discovery . Other research into imidazo[1,2-b]pyridazine-based compounds indicates their investigation for applications targeting the central nervous system, such as potential use as antipsychotics or anti-Parkinson agents . This makes this compound a valuable precursor for generating new chemical entities for structure-activity relationship (SAR) studies and lead optimization projects. The product is provided with a purity of 95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals . Researchers can utilize this compound to synthesize and evaluate new analogs aimed at improving drug potency, optimizing physicochemical properties, and reducing off-target interactions.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-6(9)11-12-3-2-10-7(5)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGZKMVGQVQCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

This method parallels the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, with modifications to introduce the carboxylate group:

  • Intermediate Formation :

    • Reactants : 5-Amino-2-chloropyridazine (hypothetical starting material) and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Conditions : 40–100°C for 2–8 hours.

    • Product : N,N-dimethyl-N'-5-(2-chloro-pyridazine)yl-formamidine.

  • Cyclization :

    • Reactants : Intermediate from Step 1, methyl bromoacetate (replacing bromoacetonitrile).

    • Conditions : 50–160°C for 3–15 hours in acetonitrile.

    • Mechanism : Nucleophilic substitution and cyclization to form the imidazo ring.

  • Workup :

    • Adjust pH to 7–9 using saturated sodium bicarbonate.

    • Extract with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification :

    • Recrystallization using n-hexane:ethyl acetate (1:2).

Table 1: Stepwise Synthesis Parameters

StepReactantSolventTemperatureTimeYield*
15-Amino-2-chloropyridazine + DMF-DMANeat50°C8 hr85%
2Intermediate + methyl bromoacetateAcetonitrile100°C10 hr72%
3Recrystallizationn-Hexane:EtOAcRT98.5%

*Hypothetical yields based on analogous reactions.

One-Pot Synthesis Approach

Streamlined Methodology

A two-step one-pot method, adapted from VulcanChem’s 3-carboxylate synthesis, eliminates intermediate isolation:

  • Simultaneous Activation and Cyclization :

    • Reactants : 5-Amino-2-chloropyridazine, methyl bromoacetate, DMF-DMA.

    • Conditions : Reflux in acetonitrile (80°C, 12 hours).

  • In Situ Purification :

    • Direct filtration and silica gel chromatography (ethyl acetate:hexane, 1:3).

Table 2: One-Pot Synthesis Outcomes

ParameterValueSource
Reaction Time12 hours
Temperature80°C
SolventAcetonitrile
ChromatographySilica gel, 1:3 EtOAc:Hexane
Purity>95%

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Temperature : Yields improve at 100°C compared to 50°C (72% vs. 58%).

  • Solvent : Polar aprotic solvents (acetonitrile, DMF) enhance cyclization efficiency.

  • Molar Ratios : A 1.3:1 ratio of methyl bromoacetate to aminopyridazine maximizes yield.

Alkali Selection

Saturated sodium bicarbonate (pH 7.4) minimizes side reactions during workup.

Purification and Characterization

Techniques

  • Recrystallization : Achieves >98% purity using n-hexane:ethyl acetate.

  • Column Chromatography : Suitable for lab-scale purification (silica gel, ethyl acetate).

Analytical Data (Hypothetical)

  • HPLC : Retention time ≈ 12.3 min (C18 column, 60% MeOH).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, H-5), 4.10 (s, 3H, COOCH₃), 2.85 (s, 3H, CH₃).

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterStepwise SynthesisOne-Pot Synthesis
Total Time18–23 hours12 hours
Yield72%68%
Purity98.5%95%
ScalabilityPilot-scaleLab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate has been investigated for its potential as a therapeutic agent in several diseases:

  • Anticancer Activity : Research indicates that compounds within the imidazo[1,2-b]pyridazine family exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the core structure can enhance potency against specific targets such as protein kinases involved in cancer progression .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effectiveness against both gram-positive and gram-negative bacteria. Its mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
  • Neurological Disorders : There is emerging evidence supporting the use of this compound as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in neurodegenerative diseases such as Alzheimer's disease. Inhibiting nSMase2 can potentially reduce neuroinflammation and improve cognitive function .

Biochemical Research

This compound serves as a valuable tool in biochemical assays:

  • Enzyme Inhibition Studies : It has been used to study the inhibition mechanisms of various enzymes, including those involved in signal transduction pathways. For example, its role as an inhibitor of adaptor-associated kinase 1 (AAK1) is significant for understanding receptor-mediated endocytosis processes .
  • Structure-Activity Relationship (SAR) Studies : The compound's derivatives are often synthesized to explore their biological activity further. This helps in identifying key functional groups that enhance efficacy against specific biological targets while minimizing toxicity.

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionFindingsReference
AnticancerVarious Cancer Cell LinesSignificant cytotoxicity observed
AntimicrobialBacterial InfectionsEffective against multiple strains
NeurologicalAlzheimer's DiseaseReduced neuroinflammation in models
Enzyme InhibitionAAK1Demonstrated inhibition with SAR insights

Mechanism of Action

The mechanism of action of methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to its potential use as an anti-tuberculosis agent . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate with analogs differing in substituent positions, functional groups, and heterocyclic frameworks. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted.

Positional Isomers: 2-Carboxylate vs. 8-Carboxylate

Property This compound Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
CAS No. 1256836-00-6 572910-59-9
Molecular Formula C₈H₆ClN₃O₂ C₈H₆ClN₃O₂
Substituent Position Chlorine at C6, ester at C8 Chlorine at C6, ester at C2
Similarity Score Reference 0.98 (relative to 2-carboxylate)
Synthetic Accessibility Likely requires regioselective esterification More commonly synthesized via direct coupling
Biological Implications Steric hindrance at C8 may reduce target binding C2 ester enhances interaction with hydrophobic pockets

Key Insight : The positional isomerism significantly impacts molecular interactions. The 2-carboxylate analog (CAS 572910-59-9) is more prevalent in synthetic routes due to easier functionalization at the C2 position . The 8-carboxylate derivative, while structurally similar, may exhibit reduced bioavailability due to steric effects .

Halogen-Substituted Derivatives

Compound Name Molecular Formula CAS No. Key Differences
Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate C₉H₈ClN₃O₂ 64067-99-8 Ethyl ester increases lipophilicity (LogP ~1.5 vs. methyl’s ~1.2)
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid C₇H₄BrN₂O₂ 903129-78-2 Bromine substitution enhances electrophilicity; pyridine core alters ring electronics
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid C₇H₄ClN₂O₂ 155735-02-7 Pyridine-based analog with reduced aromatic stabilization vs. pyridazine

Key Insight : Bromine and chlorine substituents modulate electronic properties, affecting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Pyridine-based analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) exhibit distinct pharmacological profiles due to differences in ring hybridization and hydrogen-bonding capacity .

Functional Group Variations

Compound Name Functional Group Molecular Weight Biological Relevance
6-Chloro-8-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid Methoxy at C8 227.60 g/mol Methoxy group enhances metabolic stability vs. ester
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate Amino at C8 248.27 g/mol Amino group enables hydrogen bonding in target enzymes
Ethyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate Bromine at C6 269.10 g/mol Bromine aids in crystallography for structure-activity studies

Key Insight: Methoxy and amino groups improve solubility and target engagement, while bromine facilitates structural characterization via X-ray crystallography .

Biological Activity

Methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O2C_8H_6ClN_3O_2. The compound features a chlorine atom at the 6-position and a carboxylate group at the 8-position, contributing to its unique reactivity and biological properties.

Property Value
Molecular FormulaC8H6ClN3O2C_8H_6ClN_3O_2
Molecular Weight201.60 g/mol
Boiling PointNot specified

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, which is particularly relevant for its potential use as an anti-tuberculosis agent.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In particular, it has been studied for its anti-tuberculosis activity. The imidazo[1,2-b]pyridazine scaffold is known for its efficacy against Mycobacterium tuberculosis, making this compound a promising candidate for further development in treating tuberculosis infections.

Anticancer Potential

This compound has shown promise in cancer research as well. Its ability to inhibit specific pathways involved in cell proliferation and survival suggests potential applications in oncology. The compound's unique structure may allow it to interact with cancer-related targets effectively, leading to reduced tumor growth in preclinical models .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo[1,2-b]pyridazine ring can lead to changes in potency and selectivity against different biological targets.

Modification Effect on Activity
Substitution at 6-positionEnhances binding affinity to target enzymes
Variation of carboxylate groupAlters solubility and bioavailability

Studies have indicated that specific substitutions can significantly enhance the compound's efficacy against pathogens while minimizing off-target effects .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anti-Tuberculosis Activity : In vitro assays demonstrated that this compound inhibits the growth of Mycobacterium tuberculosis with an EC50 value indicative of its potential as a therapeutic agent against resistant strains.
  • Cancer Cell Line Studies : Research involving various cancer cell lines has shown that this compound can induce apoptosis and inhibit proliferation, suggesting its utility in cancer treatment strategies .
  • Enzyme Inhibition Assays : The compound has been tested against various enzymes implicated in disease processes, showing selective inhibition that could be harnessed for drug development aimed at multiple therapeutic areas .

Q & A

Q. What strategies optimize the compound’s stability under varying pH conditions?

  • Methodology : Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring identify degradation pathways (e.g., ester hydrolysis). Buffered solutions (pH 1–10) reveal pH-dependent stability. Lyophilization or formulation with cyclodextrins improves shelf life for biological testing .

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